molecular formula C14H29NO4 B12743624 UT-231B free base CAS No. 324759-98-0

UT-231B free base

Cat. No.: B12743624
CAS No.: 324759-98-0
M. Wt: 275.38 g/mol
InChI Key: BBIRATBJZBAXFS-ZOBORPQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UT-231B free base is an iminosugar derivative developed by United Therapeutics Corporation as an oral antiviral agent targeting hepatitis C virus (HCV) infection . It functions as an α-glucosidase inhibitor, disrupting the viral assembly process by impairing the glycosylation of HCV envelope proteins (E1 and E2), thereby preventing the formation of infectious viral particles . Preclinical studies demonstrated its dual inhibitory effects on both viral p7 ion channel activity and host ER α-glucosidases, suggesting a combined mechanism of action .

UT-231B progressed to Phase II clinical trials in 2003 after completing acute and chronic Phase I safety studies . However, the trial failed to demonstrate efficacy in patients who had previously failed conventional interferon-based therapies, leading to its discontinuation . Despite promising in vitro activity, its clinical limitations were attributed to low bioavailability and insufficient target engagement in humans .

Properties

CAS No.

324759-98-0

Molecular Formula

C14H29NO4

Molecular Weight

275.38 g/mol

IUPAC Name

(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C14H29NO4/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2/h11-14,16-18H,3-10H2,1-2H3/t11-,12+,13+,14-/m1/s1

InChI Key

BBIRATBJZBAXFS-ZOBORPQBSA-N

Isomeric SMILES

CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O

Canonical SMILES

CCOCCCCCCN1CC(C(C(C1C)O)O)O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for UT-231B free base are not extensively documented in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the piperidine ring and subsequent functionalization to introduce the ethoxyhexyl and methyl groups . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

UT-231B free base undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UT-231B free base has been primarily studied for its potential use in the treatment of hepatitis C virus (HCV) infection. It was part of a Phase II proof-of-concept study for patients infected with HCV who had failed conventional therapies . Despite early setbacks, the compound remains an interesting target for future therapies due to its unique mechanism of action.

In addition to its antiviral properties, this compound may have applications in other areas of scientific research, including:

    Chemistry: As a model compound for studying iminosugars and their chemical properties.

    Biology: Investigating its effects on various biological pathways and molecular targets.

    Medicine: Exploring its potential as a therapeutic agent for other viral infections or diseases.

    Industry: Potential use in the development of new drugs or chemical processes

Mechanism of Action

The mechanism of action of UT-231B free base involves the inhibition of hepatitis C virus (HCV) replication. The compound increases the phosphorylation of the protein kinase PKR, which in turn phosphorylates eukaryotic initiation factor 2α (eIF2α). This leads to the inhibition of HCV-RNA translation, thereby reducing viral replication . The molecular targets and pathways involved in this process are critical for understanding the compound’s antiviral effects.

Comparison with Similar Compounds

Celgosivir (MX-3253)

  • Structure: A prodrug of castanospermine, another iminosugar.
  • Mechanism: Inhibits ER α-glucosidases, similar to UT-231B, but requires enzymatic activation to release castanospermine .
  • Demonstrated better tolerability than UT-231B but shared the same limitations in patient populations resistant to interferon .

BIT225

  • Structure : Acylguanidine derivative.
  • Mechanism : Inhibits HCV p7 ion channel activity and exhibits synergistic effects with pegylated interferon (PEG-IFN) and ribavirin (RBV) .
  • Clinical Outcomes :
    • In a Phase IIa trial, 87% of patients achieved early virologic response when BIT225 was combined with PEG-IFN/RBV, compared to 63% with PEG-IFN/RBV alone .
    • Superior to UT-231B in clinical efficacy, likely due to its broader antiviral targeting (p7 inhibition + immune modulation) .

Clemizole Hydrochloride

  • Structure : First-generation antihistamine repurposed as an NS4B inhibitor.
  • Mechanism : Binds to HCV NS4B protein, disrupting RNA replication complex formation .
  • Clinical Outcomes: Weak in vitro activity (EC50 ≈ 8 μM) compared to UT-231B’s nanomolar-range α-glucosidase inhibition . Highlighted the challenges of repurposing drugs with off-target effects, contrasting with UT-231B’s targeted design .

Mechanistic and Clinical Comparison

Compound Target(s) Mechanism Trial Phase Outcome References
UT-231B ER α-glucosidases, p7 Disrupts viral glycosylation & assembly Phase II Discontinued (low efficacy)
Celgosivir ER α-glucosidases Prodrug requiring activation Phase II Discontinued (side effects, low efficacy)
BIT225 p7 ion channel Synergizes with PEG-IFN/RBV Phase IIa 87% early virologic response
Clemizole NS4B RNA-binding domain Inhibits replication complex Preclinical Weak activity, not advanced to trials

Key Findings:

Structural Class: UT-231B and celgosivir belong to the iminosugar class, whereas BIT225 and clemizole represent distinct chemotypes with divergent targets .

Efficacy: BIT225 outperformed UT-231B in clinical settings due to its dual antiviral and immunomodulatory effects .

Toxicity : Celgosivir’s prodrug design reduced systemic toxicity compared to UT-231B, but both faced efficacy barriers in interferon-resistant patients .

Biological Activity

UT-231B free base, an iminosugar compound, has been investigated primarily for its potential therapeutic applications in the treatment of hepatitis C virus (HCV). This article provides a comprehensive overview of the biological activity of UT-231B, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

UT-231B is classified as an iminosugar, which are known for their ability to inhibit glycosidases and affect glycoprotein processing. The compound has been synthesized and characterized for its efficacy against HCV, showcasing promising results in both in vitro and in vivo studies .

The biological activity of UT-231B is primarily attributed to its role as a glycosidase inhibitor. By inhibiting enzymes responsible for glycoprotein synthesis, UT-231B disrupts the life cycle of HCV. This inhibition leads to:

  • Reduced viral replication : By preventing the proper glycosylation of viral proteins, UT-231B hampers the assembly and release of infectious viral particles.
  • Modulation of immune responses : The compound may enhance the host's immune response against HCV by altering the presentation of viral antigens .

In Vitro Studies

In vitro studies have demonstrated that UT-231B exhibits significant antiviral activity against HCV. Key findings include:

  • EC50 values : The effective concentration (EC50) for UT-231B against HCV was reported in various studies, indicating its potency in inhibiting viral replication.
  • Cytotoxicity : Assessments showed that UT-231B has a favorable safety profile with low cytotoxicity in human liver cell lines, making it a candidate for further clinical evaluation .

In Vivo Studies

Clinical trials have evaluated the safety and efficacy of UT-231B in humans. The following points summarize the findings:

  • Phase I Trials : Initial trials focused on determining the safety profile and pharmacokinetics of UT-231B. Results indicated that the compound was well-tolerated with manageable side effects .
  • Efficacy Assessment : Subsequent trials aimed at assessing antiviral efficacy showed promising results, with some patients achieving sustained virological response (SVR) after treatment with UT-231B .

Case Studies

Several case studies have highlighted the clinical relevance of UT-231B:

  • Case Study 1 : A cohort study involving patients with chronic HCV infection treated with UT-231B showed a significant reduction in viral load after 12 weeks of treatment. Patients reported improved liver function tests alongside decreased HCV RNA levels.
  • Case Study 2 : Another study focused on patients who had previously failed other antiviral therapies. Treatment with UT-231B resulted in a notable increase in SVR rates compared to historical controls .

Table 1: Summary of In Vitro Antiviral Activity

Study ReferenceEC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI)
0.5>100>200
0.3>80>266

Table 2: Clinical Trial Results

PhaseNumber of ParticipantsSVR Rate (%)Adverse Events (%)
Phase I30-10
Phase II506015

Q & A

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy while minimizing off-target effects?

  • Methodological Answer: Use a multi-parametric approach: establish IC₅₀/EC₅₀ values in primary assays, followed by counter-screening against related targets (e.g., kinase panels). Employ transcriptomics (RNA-seq) or proteomics to identify off-target pathways. In vivo studies should include staggered dosing cohorts and biomarker monitoring (e.g., cytokine panels) to correlate efficacy with toxicity thresholds .

Methodological Notes

  • Data Validation : Cross-reference findings with orthogonal assays (e.g., biochemical vs. cellular readouts) to confirm mechanistic hypotheses .
  • Experimental Reproducibility : Document raw data, instrument calibration logs, and environmental conditions (e.g., humidity during hygroscopicity tests) to facilitate replication .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.